![molecular formula C16H17N5O3S B2450765 3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1219842-08-6](/img/structure/B2450765.png)
3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis and characterization of similar compounds, highlighting their potential in creating new materials with specific properties. For instance, studies have detailed the synthesis of pyrazole and pyrazolopyrimidine derivatives, emphasizing their structural establishment through elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
Potential Medical Applications
- Several compounds structurally related to the query molecule have been explored for their cytotoxic activity against various cancer cell lines. This suggests a potential application in developing antitumor agents. For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone have been synthesized and tested as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Activities
- Research into compounds with similar structures has also examined their potential antibacterial and antifungal properties. A study on novel oxadiazole derivatives demonstrated their synthesized compounds were tested for antibacterial activity, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Advanced Material Synthesis
- Additionally, the synthesis of related compounds has applications in advanced material science, such as the development of new heterocycles with potential electronic or photonic properties. This is illustrated by studies focusing on the transformations of specific ring systems into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and diazaaceanthrylenes, showcasing the versatility of these compounds in synthesizing materials with novel properties (Kolar, Tiŝler, & Pizzioli, 1996).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-20-10-11(16(19-20)24-2)15(23)17-7-8-21-14(22)6-5-12(18-21)13-4-3-9-25-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPSZTXBVHHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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